molecular formula C23H30N2O4S B3938605 N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B3938605
M. Wt: 430.6 g/mol
InChI Key: MQTVUKPEMKBZFB-UHFFFAOYSA-N
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Description

N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that belongs to the class of benzylpiperidines This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the benzylpiperidine core. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further hydrogenation to form 4-benzylpiperidine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, preferentially inhibiting MAO-A . This inhibition leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable target for further research.

Properties

IUPAC Name

N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18(25(30(3,27)28)21-9-11-22(29-2)12-10-21)23(26)24-15-13-20(14-16-24)17-19-7-5-4-6-8-19/h4-12,18,20H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTVUKPEMKBZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
Reactant of Route 6
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N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

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